molecular formula C15H28OSi B15162143 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- CAS No. 144463-93-4

1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-

Cat. No.: B15162143
CAS No.: 144463-93-4
M. Wt: 252.47 g/mol
InChI Key: WQOHTYYHHFLQBA-UHFFFAOYSA-N
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Description

1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- is a chemical compound known for its unique bicyclic structure. This compound features a trimethylsilyl group attached to a bicyclo[4.2.0]octane ring system, which is further connected to a propanone moiety. The presence of the trimethylsilyl group imparts specific chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- typically involves a multi-step process. One common method includes the use of a rhodium(I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.

Chemical Reactions Analysis

1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- exerts its effects involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. The compound can undergo coordination with metal catalysts, facilitating various organic transformations. The pathways involved include the activation of the bicyclic ring system and the subsequent formation of reactive intermediates that drive the chemical reactions.

Comparison with Similar Compounds

1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- can be compared with other similar compounds, such as:

Properties

CAS No.

144463-93-4

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

1-[6-(trimethylsilylmethyl)-7-bicyclo[4.2.0]octanyl]propan-1-one

InChI

InChI=1S/C15H28OSi/c1-5-14(16)13-10-12-8-6-7-9-15(12,13)11-17(2,3)4/h12-13H,5-11H2,1-4H3

InChI Key

WQOHTYYHHFLQBA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2C1(CCCC2)C[Si](C)(C)C

Origin of Product

United States

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